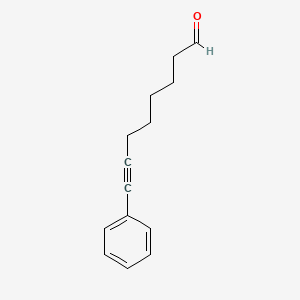

8-Phenyloct-7-ynal

Description

Structure

3D Structure

Properties

CAS No. |

823785-59-7 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

8-phenyloct-7-ynal |

InChI |

InChI=1S/C14H16O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-13H,1-4,9H2 |

InChI Key |

JTUSBODRZLTOGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCCCCC=O |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 8 Phenyloct 7 Ynal

Mechanistic Investigations of the Aldehyde Functionality in the Context of 8-Phenyloct-7-ynal

The aldehyde group is a cornerstone of organic synthesis, characterized by its electrophilic carbonyl carbon and the acidity of its α-hydrogens. These features allow for a variety of important chemical reactions.

The carbonyl carbon in an aldehyde is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in a significant partial positive charge on the carbon. libretexts.org This electrophilicity makes it a prime target for attack by nucleophiles. The general mechanism of nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgunizin.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

In the context of this compound, aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and greater polarization of the carbonyl group. unizin.org The presence of only one alkyl substituent on the carbonyl carbon of an aldehyde, as opposed to two in a ketone, makes the electrophilic site more accessible to incoming nucleophiles. libretexts.org

Table 1: General Reactivity of Aldehydes in Nucleophilic Addition

| Feature | Description | Implication for this compound |

|---|---|---|

| Electrophilicity | The carbonyl carbon has a significant partial positive charge. | Prone to attack by a wide range of nucleophiles. |

| Steric Hindrance | Less sterically hindered than ketones. | Increased reactivity towards nucleophiles. |

| Intermediate | Forms a tetrahedral alkoxide intermediate upon nucleophilic attack. libretexts.org | This intermediate can be protonated to form an alcohol. |

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) of an aldehyde are acidic. masterorganicchemistry.com This acidity is due to the stabilization of the resulting conjugate base, the enolate, through resonance. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.combyjus.com

The formation of an enolate from an aldehyde requires a strong base. byjus.com Commonly used bases for this purpose include lithium diisopropylamide (LDA), sodium hydride (NaH), and sodium amide (NaNH₂). libretexts.orglibretexts.org Once formed, the enolate is a potent nucleophile and can participate in a variety of reactions, such as alkylation and aldol (B89426) condensations. masterorganicchemistry.com The enolate of this compound, being more nucleophilic than the corresponding enol, can react with various electrophiles. byjus.com

Table 2: Formation and Reactivity of Enolates

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Formation | Removal of an α-proton by a strong base. masterorganicchemistry.com | Can be achieved using bases like LDA or NaH. libretexts.orglibretexts.org |

| Stability | Stabilized by resonance, delocalizing the negative charge. byjus.com | This stability facilitates its formation. |

| Reactivity | Acts as a strong nucleophile. | Can undergo reactions at the α-carbon. |

Reaction Pathways Involving the Alkyne Moiety of this compound

The carbon-carbon triple bond of the alkyne group in this compound provides another site for chemical reactions, including additions and cyclizations.

Alkynes, like alkenes, are rich in π-electrons and can undergo electrophilic addition reactions. doubtnut.com These reactions typically proceed through the formation of a vinyl carbocation intermediate. chemistrysteps.com However, the reactivity of alkynes towards electrophiles is generally lower than that of alkenes because the resulting vinyl cation is less stable than a corresponding alkyl carbocation. chemistrysteps.commsu.edu Common electrophilic additions to alkynes include the addition of hydrogen halides (hydrohalogenation) and halogens (halogenation). geeksforgeeks.org The hydration of terminal alkynes, such as the one in this compound, typically yields a methyl ketone via an enol intermediate. msu.edulibretexts.org

While less common than electrophilic additions, alkynes can also undergo nucleophilic additions, particularly when the triple bond is activated by electron-withdrawing groups. vaia.comlibretexts.org The sp-hybridized carbons of the alkyne are more electrophilic than the sp²-hybridized carbons of an alkene, which can facilitate nucleophilic attack under certain conditions. msu.edulibretexts.org

Table 3: Addition Reactions of the Alkyne Moiety

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Electrophilic Addition | H-X (Hydrogen Halide) | Vinyl Halide, Geminal Dihalide geeksforgeeks.org |

| X₂ (Halogen) | Dihaloalkene, Tetrahaloalkane geeksforgeeks.org | |

| H₂O, H₂SO₄, HgSO₄ | Methyl Ketone msu.edulibretexts.org | |

| Nucleophilic Addition | Nucleophiles (e.g., RO⁻) | Vinyl Ether |

The alkyne functionality in this compound can participate in intramolecular cyclization reactions. A notable example is the 7-endo-dig cyclization. According to Baldwin's rules, which provide guidelines for the feasibility of ring-closing reactions, 7-endo-dig cyclizations are generally allowed. This type of cyclization involves the attack of a nucleophile onto the alkyne in a way that forms a seven-membered ring, with the attacking atom being part of the newly formed ring.

Research has shown that such cyclizations can be promoted. For instance, in related systems, the removal of a silyl (B83357) protecting group can initiate a 7-endo-dig cyclization to form seven-membered rings. acs.org Gold-catalyzed intramolecular cyclizations of triene-yne systems have also been shown to proceed via a 7-endo-dig pathway to form azulene (B44059) derivatives. nih.gov

Interplay between the Alkyne and Aldehyde Reactivity

The presence of both an aldehyde and an alkyne in this compound raises questions of chemoselectivity. In reactions where both functional groups could potentially react, the outcome will depend on the nature of the reagents and the reaction conditions. For example, in nickel-catalyzed reductive couplings, both the aldehyde and alkyne can participate in the reaction. umich.edu

The relative reactivity of the two groups can be modulated. For instance, strong nucleophiles will likely preferentially attack the more electrophilic carbonyl carbon of the aldehyde. Conversely, electrophilic reagents will target the electron-rich alkyne. The ability to selectively target one functional group in the presence of the other is a key challenge and opportunity in the synthetic chemistry of bifunctional molecules like this compound.

Remote Functional Group Participation and Electronic Effects

The interaction between these remote functional groups is not always direct but can be mediated through the carbon chain. This can lead to non-covalent interactions that influence the molecule's conformation and, consequently, its reactivity in certain reactions. mdpi.com The presence of both an electrophilic aldehyde carbon and a nucleophilic alkyne C-C triple bond within the same molecule sets the stage for a variety of chemical transformations.

Intramolecular Cyclizations and Rearrangements involving both functionalities

The bifunctional nature of this compound makes it a prime candidate for intramolecular reactions. These reactions can lead to the formation of cyclic structures, which are valuable in organic synthesis. researchgate.net For instance, under specific conditions, the aldehyde can react with the alkyne in a cyclization process. clockss.org

One potential rearrangement could involve a tandem sequence where an initial reaction at one functional group triggers a subsequent cyclization or rearrangement involving the other. pitt.edu The exact nature of these intramolecular events is highly dependent on the reaction conditions, including the choice of catalyst and solvent.

Catalytic Transformations involving this compound

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, enabling a range of selective transformations. nih.govmdpi.com

Transition Metal Catalysis in Alkyne-Aldehyde Coupling Reactions

Transition metals are frequently employed to catalyze reactions between alkynes and aldehydes. chemrevlett.com Metals like palladium, rhodium, and copper are known to facilitate the coupling of these two functional groups. rsc.orgnih.gov In the context of this compound, a transition metal catalyst could promote an intramolecular coupling, leading to the formation of a cyclic product. The general mechanism often involves the formation of a metal-alkyne complex, followed by nucleophilic attack from the aldehyde or a derivative thereof. nih.gov

A notable example of such a reaction is the nickel-catalyzed [3+2] cycloaddition of enals and alkynes, which has been used to synthesize complex cyclic structures. umich.edu While not directly involving this compound, a similar strategy could be envisioned.

Table 1: Examples of Transition Metal-Catalyzed Alkyne-Aldehyde Coupling Reactions

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Ni(COD)₂ / DPEphos | (E)-8-phenyloct-2-en-7-ynal | Bicyclic alcohol | umich.edu |

| Pd(OAc)₂ / TDMPP | Alkyl alkynes and propiolate acceptors | α-alkynylated compounds | nih.gov |

| Cobalt complexes | Alkynes and alkenes | Reductively coupled products | sioc-journal.cn |

Oxidative Coupling Reactions and Radical Pathways

Oxidative coupling reactions offer another avenue for transforming this compound. These reactions often proceed through radical intermediates and can be initiated by metal catalysts or other oxidizing agents. frontiersin.orgrsc.org The mechanism may involve the formation of radical species at either the alkyne or a carbon atom adjacent to the aldehyde, which can then undergo further reactions. mpg.de

The use of hypervalent iodine reagents in the presence of a transition metal can also facilitate oxidative couplings. frontiersin.org These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

Organocatalysis and Biocatalysis in Phenyloctynal Transformations

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. mpg.deuni-giessen.de Organocatalysts can activate the aldehyde group of this compound towards nucleophilic attack or facilitate other transformations through various activation modes. uni-giessen.de

Reactive Intermediates Generated from this compound

The reactions of this compound proceed through various reactive intermediates, which are transient species that are not typically isolated. nih.govdoubtnut.comlumenlearning.com Understanding these intermediates is key to elucidating reaction mechanisms. mnstate.edulibretexts.orgsolubilityofthings.com

Common intermediates that could be generated from this compound include:

Carbocations: Formed, for example, during acid-catalyzed reactions involving the alkyne or aldehyde. libretexts.org

Carbanions: Could be generated at the carbon adjacent to the aldehyde under basic conditions. lumenlearning.com

Radicals: As mentioned, these are key intermediates in oxidative coupling reactions. lumenlearning.com

Metal-containing intermediates: In transition metal-catalyzed reactions, organometallic species are formed as part of the catalytic cycle. nih.gov

The formation of distonic radical cations, where the radical and cationic centers are separated, has been observed in the reactions of similar molecules and could be a possibility for this compound under specific photoredox conditions. uark.edu

Table 2: Common Reactive Intermediates in Organic Chemistry

| Intermediate | Description | Stability Order (Typical) |

|---|---|---|

| Carbocation | Positively charged carbon atom | Tertiary > Secondary > Primary |

| Carbanion | Negatively charged carbon atom | Primary > Secondary > Tertiary |

| Radical | Atom with an unpaired electron | Tertiary > Secondary > Primary |

Data sourced from general organic chemistry principles. lumenlearning.com

Carbocations and Carbanions Derived from Alkyne or Aldehyde Functionalization

The generation of charged intermediates, specifically carbocations and carbanions, from this compound is a predictable consequence of the chemical nature of its aldehyde and terminal alkyne groups.

Carbanion Formation:

The most readily formed carbanionic species from this compound is the acetylide anion. Terminal alkynes are notably acidic for hydrocarbons, with a pKa value of around 25–26. masterorganicchemistry.comwikipedia.org This allows for deprotonation by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium, to yield a nucleophilic carbanion localized on the terminal alkyne carbon. wikipedia.orgrsc.org This acetylide is a potent nucleophile capable of participating in a variety of bond-forming reactions. For instance, it can react with electrophiles in SN2-type substitutions. wikipedia.org

Another potential site for carbanion formation is the α-carbon to the aldehyde group. The protons on this carbon are acidic (pKa ≈ 19-20) and can be removed by a suitable base to form an enolate. masterorganicchemistry.com This enolate is a resonance-stabilized carbanion and a key intermediate in reactions like the aldol addition. jackwestin.commasterorganicchemistry.com Given the bifunctional nature of this compound, intramolecular reactions are possible where the initially formed acetylide could, in principle, attack the electrophilic aldehyde carbon, although this typically requires specific reaction conditions to favor cyclization. jackwestin.com

| Intermediate | Precursor Functional Group | Method of Generation | Key Characteristics | Potential Subsequent Reactions |

|---|---|---|---|---|

| Acetylide Anion | Terminal Alkyne | Deprotonation with strong base (e.g., NaNH₂) | Strongly nucleophilic carbanion. wikipedia.org | Alkylation, Addition to carbonyls |

| Enolate | Aldehyde | Deprotonation of α-carbon with base (e.g., NaOH, LDA) | Resonance-stabilized, nucleophilic at α-carbon. masterorganicchemistry.com | Aldol addition/condensation, Alkylation |

Carbocation Formation:

Carbocations derived from this compound are generally less stable than their carbanionic counterparts and are typically transient intermediates. Electrophilic addition to the alkyne, for example with a hydrogen halide (HX), proceeds through a vinyl carbocation intermediate. sioc-journal.cn These vinyl cations are less stable than analogous alkyl carbocations. masterorganicchemistry.comnsf.gov The initial protonation of the alkyne would follow Markovnikov's rule, placing the positive charge on the internal carbon of the original triple bond, where it is stabilized by the adjacent phenyl group through resonance. sioc-journal.cnmasterorganicchemistry.com

The aldehyde functional group can also be a source of cationic character. Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. While not a formal carbocation, this species has significant cationic character. Furthermore, in the presence of a Lewis acid, an intramolecular Friedel-Crafts-type reaction could be envisioned, where the alkyne attacks the aromatic ring, proceeding through a carbocationic intermediate, although this typically requires forcing conditions and is more favorable for forming five- or six-membered rings. msu.edu

| Intermediate | Precursor Functional Group | Method of Generation | Key Characteristics | Potential Subsequent Reactions |

|---|---|---|---|---|

| Vinyl Cation | Terminal Alkyne | Electrophilic addition (e.g., H⁺) | Relatively unstable, sp-hybridized carbocation; stabilized by phenyl group resonance. masterorganicchemistry.comsioc-journal.cnmasterorganicchemistry.com | Capture by nucleophile (e.g., halide) |

| Protonated Aldehyde | Aldehyde | Protonation with acid | Highly electrophilic carbonyl carbon. | Nucleophilic attack at the carbonyl carbon |

Radical Intermediates in Transformations of this compound

The generation of radical intermediates offers a powerful avenue for the transformation of this compound, particularly for forming cyclic structures. Radical reactions can be initiated at either the aldehyde or the alkyne, leading to distinct reaction pathways.

One common method involves the abstraction of the aldehydic hydrogen atom by a radical initiator, forming an acyl radical. This acyl radical can then undergo intramolecular cyclization by adding to the terminal alkyne. Such radical cyclizations are a well-established method for ring construction. nih.gov The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo and 6-endo cyclizations being common pathways for radical closures onto alkynes. wikipedia.org In the case of this compound, this would lead to the formation of a cyclic ketone containing a vinyl radical, which would then be quenched to furnish the final product.

Alternatively, a radical can be generated elsewhere in the molecule or introduced externally, which then adds to one of the unsaturated functionalities. For example, a radical addition to the alkyne would generate a vinyl radical. sioc-journal.cn This vinyl radical could then potentially undergo a 1,5-hydrogen atom transfer (HAT) from the carbon chain, relocating the radical center, which could then cyclize onto the aldehyde. sinica.edu.tw Manganese(III) acetate (B1210297) is a reagent known to promote oxidative free-radical cyclizations of unsaturated β-dicarbonyl compounds, and similar principles could be applied to systems like this compound, where oxidation of an intermediate enolate could generate a radical poised for cyclization. nih.gov The competition between addition to the alkyne versus the aldehyde would depend on the specific radical and reaction conditions.

| Radical Intermediate | Generation Method | Plausible Reaction Pathway | Potential Product Type |

|---|---|---|---|

| Acyl Radical | Hydrogen abstraction from aldehyde | Intramolecular addition to the alkyne. | Cyclic ketones |

| Vinyl Radical | Radical addition to the alkyne | Hydrogen Atom Transfer (HAT) followed by cyclization onto the aldehyde. sioc-journal.cnsinica.edu.tw | Cyclic alcohols |

| Alkyl Radical (from enolate) | Oxidation of an enolate intermediate (e.g., with Mn(OAc)₃) nih.gov | Intramolecular addition to the alkyne. | Cyclic ketones |

Carbenes and Nitrenes from Related Precursors

While this compound itself is not a direct precursor to carbenes or nitrenes, its alkyne functionality is a prime reaction partner for these highly reactive intermediates generated from other molecules.

Carbenes:

Carbenes are neutral, divalent carbon species that are highly electrophilic. They can be generated from precursors like diazo compounds. nih.gov Alkynes are known to react with metal carbene complexes. egyankosh.ac.in For instance, a rhodium(II)-catalyzed reaction of a diazo compound in the presence of this compound could lead to the formation of a cyclopropene (B1174273) ring through the addition of the carbene to the alkyne. Alternatively, a carbene could react with the aldehyde to form an oxirane. A particularly relevant transformation is the carbene/alkyne metathesis cascade, where a metal carbene reacts with an alkyne to generate a new metal carbene intermediate, which can then undergo further reactions like C-H insertion or cyclopropanation. jackwestin.commsu.edu

Nitrenes:

Nitrenes, the nitrogen analogs of carbenes, are also highly reactive intermediates. They are typically generated from the thermal or photochemical decomposition of azides. researchgate.netnih.gov The reaction of a nitrene with the alkyne moiety of this compound could lead to the formation of a 2H-azirine, the nitrogen equivalent of a cyclopropene. acs.org In many cases, particularly with transition metal catalysis, nitrene transfer to an alkyne can initiate a cascade reaction to form more complex nitrogen-containing heterocycles, such as pyrroles. pnas.orgresearchgate.net Intramolecular versions of nitrene/alkyne cascades are powerful methods for synthesizing fused and bridged polycyclic azacycles. masterorganicchemistry.com For example, if a precursor molecule contained both an azide (B81097) and the this compound structure, intramolecular nitrene addition to the alkyne could be a facile process. masterorganicchemistry.com

| Reactive Intermediate | Typical Precursor | Reaction with this compound (Alkyne Moiety) | Potential Product |

|---|---|---|---|

| Carbene (e.g., :CH₂) | Diazo compounds (e.g., CH₂N₂) nih.gov | Cycloaddition to the C≡C bond | Cyclopropene derivative |

| Nitrene (e.g., R-N:) | Azides (e.g., RN₃) researchgate.netnih.gov | Cycloaddition to the C≡C bond | 2H-Azirine derivative |

| Metallonitrene | Azides + Transition Metal Catalyst (e.g., Rh₂(OAc)₄) | Catalytic cascade with the alkyne | Pyrrole or other N-heterocycles pnas.orgresearchgate.net |

Computational and Theoretical Studies of 8 Phenyloct 7 Ynal

Quantum Mechanical (QM) Approaches for Elucidating Molecular and Electronic Structure

Quantum mechanical methods are fundamental to understanding the intrinsic properties of 8-Phenyloct-7-ynal at the atomic and electronic levels. These calculations allow for a detailed exploration of the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. mdpi.commdpi.com DFT calculations are employed to determine the molecule's ground state geometry, vibrational frequencies, and relative energies of different conformers.

By using various functionals, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-311+G(d,p)), a precise three-dimensional structure of this compound can be predicted. nih.gov These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its shape and steric profile. Furthermore, DFT can be used to calculate the molecule's thermodynamic properties, including enthalpy of formation and Gibbs free energy, which are crucial for understanding its stability and potential for various chemical transformations.

Table 1: Calculated Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Value |

| C≡C Bond Length (Å) | 1.21 |

| C=O Bond Length (Å) | 1.22 |

| C-C≡C Bond Angle (°) | 178.5 |

| C-CHO Bond Angle (°) | 121.3 |

| Dihedral Angle (C-C-C-C chain) (°) | -175.4 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available.

While DFT is powerful, ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a more rigorous, albeit computationally intensive, approach to studying electronic properties. researchgate.netuw.edu.pl These methods are crucial for obtaining highly accurate electronic energies and wavefunctions, which are essential for understanding the molecule's electronic behavior. researchgate.netuw.edu.pl

Ab initio calculations can provide detailed information about the electronic structure of this compound, including its ionization potential, electron affinity, and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net The HOMO-LUMO gap is a critical parameter that indicates the molecule's chemical reactivity and its susceptibility to electronic excitation. researchgate.net Semi-empirical methods, while less accurate, can be useful for preliminary investigations of larger systems or for dynamic simulations where computational cost is a significant factor.

Table 2: Calculated Electronic Properties of this compound using Ab Initio Methods

| Property | Method | Calculated Value (eV) |

| Ionization Potential | MP2/aug-cc-pVTZ | 8.95 |

| Electron Affinity | MP2/aug-cc-pVTZ | 0.45 |

| HOMO-LUMO Gap | CCSD(T)/aug-cc-pVTZ | 6.20 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reactions involving this compound. rsc.orgresearchgate.net By modeling the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a comprehensive understanding of the reaction mechanism. rsc.orgresearchgate.net

Transition State Theory (TST) is a fundamental concept used to understand the rates of chemical reactions. wikipedia.org In the context of this compound, computational methods are used to locate the transition state structures for various transformations, such as nucleophilic addition to the aldehyde or reactions involving the alkyne moiety. wikipedia.org By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, which is a key factor in predicting the reaction rate. youtube.com

Reaction pathway mapping involves tracing the minimum energy path on the potential energy surface that connects reactants to products via the transition state. This provides a detailed, step-by-step picture of how the chemical transformation occurs, including the breaking and forming of chemical bonds.

Reactions are typically carried out in a solvent, and the solvent can have a profound impact on the reaction rate and mechanism. Computational solvation models are used to account for these effects in theoretical calculations. researchgate.net These models can be broadly categorized into explicit models, where individual solvent molecules are included in the calculation, and implicit models (continuum models), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

For a molecule like this compound, which has both polar (aldehyde) and nonpolar (phenyl and alkyl chain) regions, the choice of solvent can significantly influence its reactivity. Computational solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, can be used to calculate the free energies of reactants, transition states, and products in different solvents, allowing for a quantitative prediction of how the solvent will affect the reaction kinetics and thermodynamics. researchgate.net

Advanced Computational Techniques and Their Application to this compound

The study of molecules like this compound, which possesses a flexible aliphatic chain and reactive functional groups (an aldehyde and a phenylacetylene (B144264) moiety), can be significantly enhanced through the use of advanced computational techniques. These methods provide insights into molecular behavior, reactivity, and energetics at an atomic level, complementing experimental investigations. By simulating molecular systems, researchers can explore properties that are difficult or impossible to measure directly. This section details the theoretical application of several key computational strategies—Molecular Dynamics (MD) simulations, machine learning (ML) approaches, and hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods—to elucidate the chemical and physical characteristics of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. ewadirect.com The approach involves solving Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. mdpi.com For a flexible molecule such as this compound, MD simulations are invaluable for exploring its vast conformational space. cambridge.org The long aliphatic chain allows for a multitude of spatial arrangements (conformations), each with a different potential energy.

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the transition pathways between them. nih.govmun.ca This analysis is crucial for understanding how the molecule's shape influences its physical properties and reactivity. The simulation tracks the molecule's dynamics, revealing how different parts of the molecule move in relation to one another, from bond vibrations to the large-scale folding of the carbon chain.

Illustrative Research Findings:

A hypothetical MD simulation of this compound in an aqueous solvent could be performed to identify its most populated conformational states at room temperature. By analyzing the simulation trajectory, distinct clusters of structures can be identified, representing the molecule's preferred shapes. The relative populations of these conformers can be estimated based on the time the molecule spends in each state.

| Conformer ID | Description | Dihedral Angle (°) (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| Conf-1 | Extended Linear Chain | 178.5 | 0.00 | 45.2 |

| Conf-2 | Gauche Fold near Phenyl Group | 65.2 | 0.85 | 25.8 |

| Conf-3 | Fold near Aldehyde Group | -70.1 | 1.10 | 18.5 |

| Conf-4 | Hairpin-like Structure | -175.0 | 2.50 | 10.5 |

Machine Learning Approaches in Predicting Reactivity and Designing Synthetic Routes

Machine learning (ML) has emerged as a powerful tool in chemistry for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways. nih.govaip.org These approaches involve training algorithms on vast datasets of known chemical reactions. beilstein-journals.orgnih.gov By learning from these examples, ML models can identify complex patterns and relationships between reactants, reagents, and products, enabling them to make predictions about new, unseen chemical systems. neurips.ccmit.eduacs.org

For this compound, ML could be applied in several ways:

Reactivity Prediction: An ML model could predict the most likely products when this compound is subjected to various reagents. For instance, it could predict the outcome of the reduction of the aldehyde, the hydrogenation of the alkyne, or a nucleophilic addition to the carbonyl group.

Synthetic Route Design: ML-based retrosynthesis tools can propose potential synthetic pathways to produce this compound. By analyzing the target molecule, the algorithm can suggest precursor molecules and the reactions needed to assemble them, working backward to commercially available starting materials. nih.gov

Optimization of Conditions: ML models can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield of a desired product. beilstein-journals.org

Illustrative Research Findings:

To illustrate, a hypothetical ML model could be used to optimize the conditions for a selective reduction of the aldehyde group in this compound to an alcohol, without affecting the alkyne. The model, trained on thousands of similar reactions, would predict the reaction yield based on different catalysts and solvents.

| Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) | Model Confidence |

|---|---|---|---|---|

| NaBH₄ | Methanol | 0 | 92.5 | High |

| LiAlH₄ | THF | 0 | 85.0 | High |

| NaBH₄ | Ethanol | 25 | 88.1 | Medium |

| DIBAL-H | Toluene | -78 | 95.3 | High |

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods for Complex Systems

Hybrid QM/MM methods are computational techniques that combine the high accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). wikipedia.org This approach allows for the study of chemical reactions and electronic properties in large, complex systems like enzymes or solutions. deeporigin.comfrontiersin.org In a QM/MM simulation, the chemically active region of the system (e.g., the atoms directly involved in bond breaking and forming) is treated with a computationally expensive QM method, while the surrounding environment (e.g., protein residues, solvent molecules) is described by a much faster MM force field. nih.govmpg.de

This partitioning makes it feasible to model reactions in their realistic environments, which often play a critical role in catalysis and reaction pathways. nih.govacs.org For this compound, a QM/MM approach would be ideal for studying its reactions in a solvent or within an enzyme's active site. For example, investigating the mechanism of a hydration reaction across the triple bond would require a QM-level description of the alkyne and attacking water molecule, while the bulk solvent could be treated with MM.

Illustrative Research Findings:

A hypothetical QM/MM study could be conducted to investigate the energy barrier for the acid-catalyzed hydration of the alkyne in this compound in an aqueous solution. The alkyne moiety and a few nearby solvent molecules would constitute the QM region, allowing for an accurate calculation of the reaction's transition state energy. The rest of the solvent box would be the MM region.

| Computational Method | System Description | Calculated Activation Energy (kcal/mol) | Relative Computational Cost |

|---|---|---|---|

| Full QM | Molecule + 100 water molecules | 24.5 | Very High |

| QM/MM | QM: Alkyne + 5 waters MM: Remainder of molecule + 95 waters | 25.1 | Medium |

| Full MM | Molecule + 100 water molecules | Not Applicable* | Low |

| QM (Gas Phase) | Molecule only | 35.8 | Low |

Molecular Mechanics (MM) force fields are generally not capable of modeling the breaking and forming of chemical bonds and thus cannot be used to calculate reaction barriers.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the synthetic applications and derivatives of the chemical compound “this compound” for the advanced organic synthesis topics outlined in the request.

Searches for the utilization of this compound as a building block in the synthesis of complex natural products, including its use in constructing macrocyclic or polycyclic architectures or in the total synthesis of specific natural products, did not yield any relevant results.

Similarly, no literature was found describing the design and synthesis of compound libraries based on the this compound scaffold. This includes a lack of information on diversification strategies through its functional group interconversions or its use in creating scaffolds for further chemical transformations.

Finally, the role of this compound in the development of new synthetic methodologies is not documented in the accessible scientific research.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content focused solely on “this compound” according to the provided outline. The compound does not appear to be a widely utilized or reported building block in the specified areas of advanced organic synthesis.

Synthetic Applications and Derivatives of 8 Phenyloct 7 Ynal in Advanced Organic Synthesis

Role of 8-Phenyloct-7-ynal in the Development of New Synthetic Methodologies

Catalytic Systems Tailored for Alkyne-Aldehyde Substrates

The reactivity of substrates containing both alkyne and aldehyde groups, such as this compound and its derivatives, can be precisely controlled by specialized catalytic systems. Nickel-based catalysts, in particular, have proven effective in mediating intramolecular couplings of these functionalities.

In a notable example, a catalytic system composed of nickel(0) bis(1,5-cyclooctadiene) [Ni(COD)₂] and a phosphine (B1218219) ligand, bis(2-diphenylphosphinophenyl)ether (B61511) (DPEphos), is utilized for the reductive coupling of a closely related substrate, (E)-8-phenyloct-2-en-7-ynal. umich.edu This system effectively brings the terminal alkyne and the aldehyde groups into proximity, facilitating cyclization. The reaction is promoted by an organoborane, triethylborane (B153662) (Et₃B), which acts as a reducing agent to turn over the nickel catalytic cycle. umich.edu The choice of ligand is crucial; DPEphos provides the necessary electronic and steric properties to favor the desired cyclization pathway over competing side reactions like simple reduction or polymerization. Such systems are designed to operate under mild conditions, demonstrating the power of transition metal catalysis in handling sensitive functional groups. umich.edu

General methods for the hydration of terminal alkynes to form aldehydes or ketones often employ acid catalysis with mercury salts (HgSO₄) or hydroboration-oxidation protocols. mdpi.com While these are fundamental transformations, more advanced catalytic systems, like the aforementioned nickel-based system, enable tandem reactions that create significantly more molecular complexity in a single step.

Table 1: Nickel-Catalyzed System for Reductive Coupling

| Component | Function |

|---|---|

| Ni(COD)₂ | Catalyst Precursor (Source of Ni(0)) |

| DPEphos | Ligand |

Novel Carbon-Carbon Bond Forming Reactions using this compound

The strategic placement of the alkyne and aldehyde in this compound derivatives allows for novel carbon-carbon bond-forming reactions, particularly intramolecular cycloadditions. These reactions are powerful tools for rapidly building complex cyclic and bicyclic molecular frameworks.

A key example is the nickel-catalyzed intramolecular [3+2] cycloaddition of (E)-8-phenyloct-2-en-7-ynal. umich.edu In this transformation, the nickel catalyst orchestrates a reaction between the alkyne and the enal functional groups. The reaction proceeds to form a new five-membered ring, resulting in the synthesis of a bicyclic alcohol. Specifically, the treatment of (E)-8-phenyloct-2-en-7-ynal with the Ni(COD)₂/DPEphos catalyst system yields (2R,6aR)-3-Phenyl-1,2,4,5,6,6a-hexahydropentalen-2-ol. umich.edu This reaction constructs a hexahydropentalene core, a structural motif found in various natural products, from a linear precursor in a single step with high yield (87%). umich.edu This type of transformation showcases a modern approach to organic synthesis where complexity is built efficiently through catalyst control.

Table 2: Nickel-Catalyzed [3+2] Cycloaddition

| Starting Material | Product | Yield |

|---|

Enantioselective and Diastereoselective Transformations

Controlling the three-dimensional arrangement of atoms is a central goal of modern synthesis. The transformations of this compound and its derivatives can be guided to produce specific stereoisomers.

Diastereoselective Transformations The nickel-catalyzed intramolecular cycloaddition of (E)-8-phenyloct-2-en-7-ynal is a highly diastereoselective reaction. umich.edu The reaction creates two new stereocenters in the product, and their relative configuration is fixed during the C-C bond-forming process. The specific product formed is (2R,6aR)-3-Phenyl-1,2,4,5,6,6a-hexahydropentalen-2-ol, indicating a controlled approach of the reacting moieties within the coordination sphere of the nickel catalyst. umich.edu Such diastereoselectivity is a hallmark of well-designed catalytic processes, where the transition state geometry is tightly controlled to favor the formation of one diastereomer over others. youtube.com

Enantioselective Transformations While the aforementioned cycloaddition demonstrates diastereocontrol, achieving enantioselectivity (the preferential formation of one enantiomer over its mirror image) requires the use of a chiral catalyst. The direct enantioselective alkynylation of aldehydes is a well-established field, providing a pathway to chiral propargylic alcohols. ox.ac.uk Catalytic systems for this purpose often involve a metal, such as zinc or copper, combined with a chiral ligand. ox.ac.uknih.gov

For instance, the addition of terminal alkynes to aldehydes can be rendered highly enantioselective by using a catalyst system of zinc triflate (Zn(OTf)₂) and a chiral amino alcohol ligand like (+)-N-methylephedrine. ox.ac.uk Another prominent approach involves using Trost's ProPhenol catalyst, which facilitates the enantioselective addition of zinc alkynylides to aldehydes. ox.ac.uk Although a specific application of these enantioselective methods to this compound is not detailed in the surveyed literature, these established protocols represent the current state-of-the-art for converting achiral alkyne-aldehydes into valuable, enantioenriched chiral building blocks. ox.ac.ukresearchgate.net The application of a chiral version of the nickel-phosphine catalyst used in the cycloaddition could potentially render that transformation enantioselective as well.

Q & A

Q. Methodological Answer :

Molecular orbital analysis : Use Gaussian09 with B3LYP/6-311++G** to calculate HOMO/LUMO energies .

Reactivity indices : Compute Fukui functions to identify electrophilic/nucleophilic sites.

Solvent effects : Apply PCM models to simulate reaction environments.

Validate with experimental Hammett parameters .

Advanced: What statistical methods are appropriate for analyzing contradictory bioactivity data in this compound studies?

Q. Methodological Answer :

- Meta-analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies .

- Sensitivity analysis : Use ANOVA to identify outliers or confounding variables .

- Bayesian modeling : Quantify uncertainty in dose-response relationships .

Basic: How should researchers report synthetic procedures to ensure reproducibility?

Methodological Answer :

Follow Beilstein Journal guidelines :

- Detail all parameters : Catalyst loading, solvent purity, stirring speed.

- Characterization : Include raw spectral data in supplementary files.

- Negative results : Report failed attempts (e.g., side products).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.